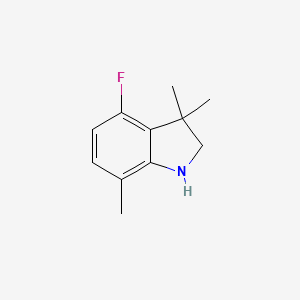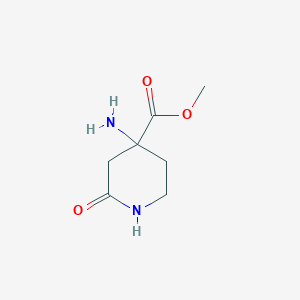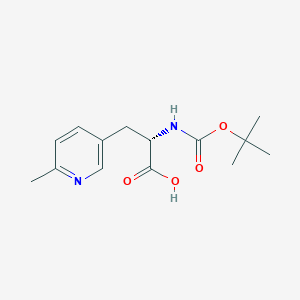
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a 6-methylpyridin-3-yl group attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyridine Derivative: The 6-methylpyridin-3-yl group is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the pyridine and a halogenated precursor of the amino acid.
Final Deprotection and Purification: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the Boc protecting group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Lacks the methyl group on the pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid is unique due to the combination of the Boc protecting group and the 6-methylpyridin-3-yl group. This structural configuration imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-6-10(8-15-9)7-11(12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
QTXMUHBBNIZNIL-NSHDSACASA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
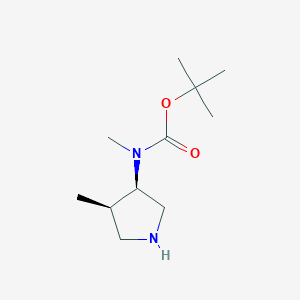
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
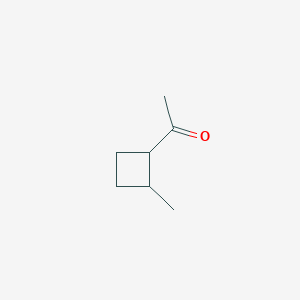

![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
